2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-hydroxy-2-(1-methylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-4(2-7-8)5(9)6(10)11/h2-3,5,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLQHUIUIEECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure & Synthesis Guide: 2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid
Executive Summary
2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1250900-54-9) is a pivotal heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Structurally, it represents a bioisostere of mandelic acid where the phenyl ring is replaced by a polar, electron-rich 1-methylpyrazole moiety.
This substitution significantly alters the physicochemical profile of the parent scaffold, lowering LogP (increasing water solubility) and introducing new hydrogen-bonding vectors via the pyrazole nitrogens. This guide provides a comprehensive technical analysis of its chemical structure, synthetic pathways, and quality control parameters for research and development applications.
Structural Analysis & Physicochemical Properties
The molecule comprises a carboxylic acid tail and a secondary hydroxyl group attached to the C4 position of a 1-methylpyrazole ring. This "alpha-hydroxy" motif creates a chiral center at the C2 position, necessitating careful consideration of stereochemistry during synthesis and application.
Key Molecular Descriptors
| Property | Value / Description | Significance in Drug Design |
| IUPAC Name | 2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | Unambiguous identification. |
| CAS Number | 1250900-54-9 | Registry for procurement/IP. |
| Molecular Formula | Stoichiometry for reaction planning. | |
| Molecular Weight | 156.14 g/mol | Fragment-based drug discovery (FBDD) friendly (<200 Da). |
| Chirality | 1 Chiral Center (C2) | Exists as (R) and (S) enantiomers. |
| pKa (Acid) | ~3.5 - 3.8 (Predicted) | Ionized at physiological pH (COO-). |
| pKa (Base) | ~2.5 (Pyrazole N2) | Weakly basic; protonation suppresses solubility. |
| LogP | -0.8 to -0.3 (Predicted) | Highly polar; excellent for lowering lipophilicity of lead compounds. |
Electronic Character
The 1-methylpyrazole ring is electron-rich. The C4 position is nucleophilic, but the attachment of the electron-withdrawing
Synthetic Methodologies
The synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid presents specific challenges, primarily the prevention of
Retrosynthetic Analysis (Logic Flow)
The most robust disconnection is at the C2-C4 bond (Friedel-Crafts approach) or the transformation of the C2 functional group (Cyanohydrin or Reduction).
Figure 1: Retrosynthetic disconnection showing the two primary pathways: Cyanohydrin hydrolysis (primary) and Keto-acid reduction (secondary).[2][3][4][5][6][7][8][9][10][11]
Route A: The Cyanohydrin Pathway (Standard Protocol)
This is the industry-standard route due to the commercial availability of the aldehyde precursor.
Step 1: Vilsmeier-Haack Formylation
-
Reagents: 1-Methylpyrazole,
, DMF. -
Mechanism: Electrophilic aromatic substitution at the C4 position.
-
Outcome: Yields 1-methyl-1H-pyrazole-4-carbaldehyde.
Step 2: Cyanohydrin Formation
-
Reagents: TMSCN (Trimethylsilyl cyanide),
(Catalyst). -
Conditions: DCM,
to RT. -
Note: The TMS-protected cyanohydrin is often more stable and easier to purify than the free cyanohydrin.
Step 3: Pinner Hydrolysis
-
Reagents: Conc.
or , followed by water. -
Critical Control: Temperature control is vital. Excessive heat promotes dehydration to the acrylic acid (an impurity).
-
Workup: Neutralization to isoelectric point (pH ~3-4) to precipitate the zwitterionic product.
Route B: Enantioselective Synthesis (Asymmetric Catalysis)
For drug development requiring a single enantiomer (e.g., (S)-isomer), Route A requires wasteful chiral resolution. Route B utilizes asymmetric reduction.
Protocol:
-
Starting Material: Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate (Alpha-keto ester).
-
Catalyst: Ru-BINAP or Rh-DuPhos complex.
-
Conditions:
(30-50 bar), MeOH. -
Result: High enantiomeric excess (>95% ee) of the alpha-hydroxy ester, followed by mild hydrolysis (LiOH).
Experimental Workflow & Process Diagram
The following diagram details the operational workflow for the Cyanohydrin route, highlighting critical process safety and quality checkpoints.
Figure 2: Step-by-step process flow for the synthesis of the target molecule via the cyanohydrin route.
Analytical Characterization & Quality Control
To ensure the integrity of this building block for medicinal chemistry, the following specifications must be met.
NMR Fingerprint
-
NMR (DMSO-
):- 12.5 (br s, 1H, -COOH )
- 7.60 (s, 1H, Pyrazole C5-H )
- 7.35 (s, 1H, Pyrazole C3-H )
- 5.80 (br s, 1H, -OH )
- 4.95 (s, 1H, CH -OH)
-
3.80 (s, 3H, N-CH
)
Impurity Profile
| Impurity | Origin | Detection Method | Limit |
| Acrylic Acid Derivative | Dehydration during hydrolysis. | HPLC (UV 254nm) | < 0.5% |
| Aldehyde Precursor | Incomplete reaction. | GC-MS / TLC | < 0.1% |
| Dimer/Oligomer | Self-esterification.[10] | LC-MS | < 1.0% |
Medicinal Chemistry Applications
Bioisosterism
This molecule serves as a polar bioisostere of mandelic acid . In kinase inhibitors, replacing a phenyl ring with the 1-methylpyrazole reduces lipophilicity (LogP) and metabolic clearance (microsomal stability) while maintaining the aromatic pi-stacking capability required for the ATP-binding pocket.
Fragment Linking
The alpha-hydroxy acid moiety provides a "handle" for further functionalization:
-
Oxidation: Converts to the alpha-keto acid (privileged scaffold for transition state inhibitors).
-
Amidation: Reaction with amines yields alpha-hydroxy amides, common in protease inhibitors.
References
-
PubChem. (2025).[6] 2-(1-methyl-1H-pyrazol-4-yl)acetic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Mita, T., et al. (2014).[12] Synthesis of α-hydroxy carboxylic acids via carboxylation. Organic Letters, 16(1), 14-17.[12] (Cited for general methodology of alpha-hydroxy acid synthesis).
-
Organic Chemistry Portal. (2025). Synthesis of α-hydroxy carboxylic acids. Retrieved from [Link]
Sources
- 1. 1250900-54-9|2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. a2bchem.com [a2bchem.com]
- 10. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 11. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
An In-depth Technical Guide to 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS Number: 1250900-54-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The content herein is curated for a scientific audience and is grounded in established chemical principles and available data.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities. Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, anticancer, and antiviral agents. The unique electronic properties and hydrogen bonding capabilities of the pyrazole ring contribute to its ability to interact with various biological targets. This guide focuses on a specific derivative, 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, exploring its chemical identity, synthesis, and potential applications in the field of drug development.
Chemical Identity and Physicochemical Properties
CAS Number: 1250900-54-9[1]
Molecular Formula: C₆H₈N₂O₃
Molecular Weight: 156.14 g/mol
Chemical Structure:
Caption: Chemical structure of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Physicochemical Properties (Predicted):
| Property | Predicted Value | Source |
| Molecular Weight | 156.14 g/mol | Calculated |
| XLogP3-AA | -0.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 78.6 Ų | PubChem[2] |
| pKa (most acidic) | ~3.5 | Estimated |
Proposed Synthetic Strategy
A validated, step-by-step synthesis protocol for 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is not currently available in peer-reviewed literature. However, based on established synthetic methodologies for pyrazole derivatives and α-hydroxy carboxylic acids, a plausible synthetic route can be proposed. This strategy centers on the construction of the pyrazole ring, followed by the elaboration of the acetic acid side chain and subsequent α-hydroxylation.
Core Rationale: The synthesis of 4-substituted pyrazoles often proceeds via a key intermediate, a 4-formylpyrazole. This aldehyde can then be converted to the corresponding acetic acid derivative, which can undergo α-hydroxylation.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols (Conceptual):
Step 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[3]
-
To a cooled solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Once the Vilsmeier reagent has formed, add 1-methyl-1H-pyrazole to the reaction mixture.
-
Heat the reaction mixture and monitor for completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Extract the product, 1-methyl-1H-pyrazole-4-carbaldehyde, with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Step 2: Conversion to Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
This two-step process involves the oxidation of the aldehyde to a carboxylic acid, followed by esterification.
-
Oxidize 1-methyl-1H-pyrazole-4-carbaldehyde to the corresponding carboxylic acid using a mild oxidizing agent such as silver(I) oxide (Tollens' reagent).
-
Following purification, esterify the resulting carboxylic acid by refluxing in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Monitor the reaction for completion and purify the methyl ester by standard methods.
Step 3: Hydrolysis to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Base-catalyzed hydrolysis of the methyl ester will yield the desired acetic acid derivative.
-
Dissolve the methyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Isolate the product by filtration and dry under vacuum.
Step 4: α-Hydroxylation
The introduction of the hydroxyl group at the α-position can be achieved through enolate formation followed by oxidation.
-
In an inert atmosphere, dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetic acid in dry THF and cool to a low temperature (e.g., -78 °C).
-
Add a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon and form the enolate.
-
Treat the enolate with an electrophilic oxygen source, such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).
-
Quench the reaction and purify the final product, 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, by an appropriate method such as preparative HPLC.
Analytical Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectral data can be predicted based on the chemical structure and data from analogous compounds. Commercial suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data for this compound.[1]
1H NMR Spectroscopy (Predicted, in DMSO-d6, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | H-5 (pyrazole ring) |
| ~7.5 | s | 1H | H-3 (pyrazole ring) |
| ~5.0 | s | 1H | CH-OH |
| ~3.8 | s | 3H | N-CH₃ |
| ~12.5 | br s | 1H | COOH |
| ~6.0 | br s | 1H | OH |
13C NMR Spectroscopy (Predicted, in DMSO-d6, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (carboxyl) |
| ~138 | C-5 (pyrazole ring) |
| ~130 | C-3 (pyrazole ring) |
| ~115 | C-4 (pyrazole ring) |
| ~70 | CH-OH |
| ~38 | N-CH₃ |
Mass Spectrometry (Predicted):
-
ESI-MS (-): [M-H]⁻ expected at m/z 155.04
-
ESI-MS (+): [M+H]⁺ expected at m/z 157.06, [M+Na]⁺ expected at m/z 179.04
Potential Applications in Drug Development
The pyrazole moiety is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities.[4][5] While specific biological data for 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is not yet published, its structural features suggest several potential areas of investigation for drug discovery.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: The pyrazole scaffold is present in several kinase inhibitors and other anticancer drugs. The introduction of a hydroxyl group could provide an additional point of interaction with biological targets.
-
Antiviral and Antimicrobial Agents: Various substituted pyrazoles have demonstrated efficacy against a range of viruses and microbial pathogens.
The α-hydroxy acid functionality can influence the compound's polarity, solubility, and ability to form hydrogen bonds, which can be crucial for its pharmacokinetic and pharmacodynamic properties. Further biological screening of this compound is warranted to explore its therapeutic potential.
Logical Relationship of Drug Discovery Potential:
Caption: Interplay of structural features and drug discovery potential.
Conclusion
2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a compound with a promising chemical scaffold for further investigation in drug discovery. This guide has provided a detailed overview of its chemical identity, a proposed synthetic route, and predicted analytical data. While experimental validation of the synthesis and biological activity is still required, the information presented here serves as a valuable resource for researchers interested in exploring the potential of this and related pyrazole derivatives. The continued exploration of such novel heterocyclic compounds is essential for the development of new and effective therapeutics.
References
-
PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Available from: [Link].
-
EPA. Hydroxy(2-hydroxyphenyl)acetic acid Properties. Available from: [Link].
- Patel, et al. Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Eur. J. Med. Chem. 2011, 46(10), 4179-4211.
-
ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. Available from: [Link].
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link].
-
Impactfactor. Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Available from: [Link].
-
AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link].
- Google Patents. Synthetic method for 2-hydroxy-2-phosphono-acetic acid.
-
PubMed. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Available from: [Link].
-
ResearchGate. The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. Available from: [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].
-
PubChem. US8906933, (R)-2-hydroxy-4-(6-(1-methyl-1H-pyrazol-4-yl)-2-oxo-5-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidin-4-yl)benzoic acid. Available from: [Link].
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link].
-
Impactfactor. Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Available from: [Link].
Sources
- 1. 1250900-54-9|2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
Methodological & Application
Application Note: Peptide Coupling of Pyrazole-Based Alpha-Hydroxy Acids
This guide details the experimental protocols for peptide coupling reactions involving pyrazole-based alpha-hydroxy acids (AHAs) . These moieties are critical in the development of peptidomimetics, particularly for protease inhibitors (e.g., meprin
Executive Summary & Strategic Analysis
Coupling pyrazole-based alpha-hydroxy acids presents a unique tripartite challenge in peptide chemistry:
-
Chemoselectivity: The
-hydroxyl group is a competing nucleophile. If unprotected, it can lead to self-esterification (homobislactone formation) or O-acylation during activation. -
Pyrazole Reactivity: The pyrazole nitrogen (N-H) is weakly acidic (
) but can act as a nucleophile or interfere with metal-mediated catalysts. It requires orthogonal protection (e.g., Boc, Trt, or SEM) or N-alkylation prior to coupling. -
Racemization: The electron-withdrawing nature of the
-hydroxyl group, combined with the heteroaromatic pyrazole side chain, increases the acidity of the -proton, making the chiral center highly prone to epimerization during carboxyl activation.
Critical Reagent Selection Guide
| Reagent Class | Recommended Reagent | Role in Pyrazole-AHA Coupling |
| Coupling Agent | DIC / Oxyma Pure | Gold Standard. Superior to HATU for AHAs. Suppresses racemization and minimizes "over-activation" that leads to oxazolone formation. |
| Base | TMP (2,4,6-Trimethylpyridine) | Weaker base than DIEA. Essential to prevent |
| OH-Protection | TBS (tert-Butyldimethylsilyl) | Robust. Prevents O-acylation. Cleavable with TBAF/acid, orthogonal to Fmoc/Boc. |
| Pyrazole-Protection | Trt (Trityl) or Boc | Prevents N-acylation of the pyrazole ring. Trityl is preferred for Fmoc SPPS strategies. |
| Esterification | Yamaguchi Reagent | Preferred for forming the ester bond (depsipeptide linkage) onto the sterically hindered |
Mechanistic Workflow
The following diagram outlines the decision tree and chemical pathway for incorporating a pyrazole-AHA into a peptide backbone.
Figure 1: Strategic workflow for handling Pyrazole-based Alpha-Hydroxy Acids in peptide synthesis. Note the divergence based on protection status and desired linkage (amide vs. ester).
Experimental Protocols
Protocol A: Amide Coupling (Pyrazole-AHA as Acyl Donor)
Use this protocol to couple the carboxylic acid of the Pyrazole-AHA to the N-terminus of a peptide or amine.
Pre-requisites:
-
Building Block: Pyrazole-AHA (e.g., 2-hydroxy-3-(1H-pyrazol-4-yl)propanoic acid).
-
Protection: Ideally, the
-OH should be TBS-protected and the Pyrazole-NH Trityl-protected. If coupling unprotected OH, strictly follow the "No-Base" modification below.
Materials:
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.
-
Solvent: Anhydrous DMF or NMP.
-
Base: 2,4,6-Trimethylpyridine (Collidine) - Only if using salt forms of amines.
Step-by-Step Procedure:
-
Preparation of Activated Ester (Pre-activation):
-
Dissolve 1.0 equivalent (eq) of the Protected Pyrazole-AHA in anhydrous DMF (0.1 M concentration).
-
Add 1.1 eq of Oxyma Pure .
-
Cool the solution to 0 °C to suppress initial racemization.
-
Add 1.1 eq of DIC .
-
Stir for 2–5 minutes. Do not exceed 5 minutes. The color may change to light yellow.
-
-
Coupling Reaction:
-
Add the pre-activated mixture to the Amine Component (e.g., resin-bound peptide with free N-terminus) (1.0 eq).
-
Crucial: If the amine component is a free base, DO NOT add exogenous base . If the amine is a hydrochloride salt, add exactly 1.0 eq of Collidine. Avoid DIEA or TEA as they promote
-proton abstraction. -
Allow to react at room temperature for 2–4 hours.
-
-
Monitoring:
-
Monitor via HPLC or LC-MS. For solid phase, the Kaiser test may be misleading due to the hydroxyl group; use the Chloranil test for secondary amines or micro-cleavage LC-MS.
-
-
Work-up (Solution Phase):
-
Dilute with EtOAc. Wash with 5%
(removes Collidine/DIC urea), then Brine. Dry over .
-
Modification for Unprotected
Protocol B: Depsipeptide Formation (Pyrazole-AHA as Nucleophile)
Use this protocol to esterify the
Context: This reaction is sterically demanding and prone to side reactions. The Yamaguchi Esterification or Steglich Esterification are standard, but for pyrazole-derivatives, mild conditions are preferred to avoid N-acylation of the pyrazole if unprotected.
Reagents:
-
Carboxylic Acid (Incoming AA): Fmoc-AA-OH.
-
Coupling Agents: DIC / DMAP (Catalytic) or Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride).
Procedure (Steglich Method - Optimized):
-
Dissolution:
-
Dissolve Fmoc-AA-OH (4.0 eq) and the Pyrazole-AHA substrate (1.0 eq, resin-bound or in solution) in DCM/DMF (9:1). DMF is needed for solubility of the pyrazole moiety.
-
-
Activation:
-
Add DIC (4.0 eq).
-
Add DMAP (0.1 eq). Note: High concentrations of DMAP can cause racemization of the incoming Fmoc-AA. Keep it catalytic.
-
-
Reaction:
-
Stir/Agitate for 2 hours at Room Temperature.
-
Repeat: This reaction is often sluggish. Drain and repeat the coupling (Double Coupling) for another 2 hours to ensure high conversion.
-
-
Capping (Solid Phase):
-
After esterification, cap unreacted hydroxyl groups with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Synthesis of Pyrazole-AHA Building Blocks
If the specific Pyrazole-AHA is not commercially available, it is best synthesized via the Passerini Reaction or Aldehyde-Cyanohydrin route .
Pathway:
-
Starting Material: Pyrazole-4-carbaldehyde (N-protected).
-
Cyanohydrin Formation: React with TMSCN and
(cat). -
Hydrolysis: Acidic hydrolysis (HCl/dioxane) converts the nitrile to the
-hydroxy acid.
Figure 2: Synthetic route for generating Pyrazole-AHA building blocks from aldehydes.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Amide Coupling) | Homobislactone formation (Self-esterification).[1] | Ensure |
| Racemization (>5% D-isomer) | Base-mediated proton abstraction. | Switch base from DIEA to Collidine or TMP.[2] Use "pre-activation" for max 2 mins. |
| N-Acylation of Pyrazole | Unprotected Pyrazole-NH. | Use Trityl (Trt) protection on the pyrazole.[3] If impossible, use stoichiometric acid to protonate the pyrazole ring before coupling. |
| Incomplete Esterification | Steric hindrance around | Use "Double Coupling" with DIC/DMAP. Switch to Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride/TEA/DMAP). |
References
-
Direct Amin
-Hydroxy Amides. National Institutes of Health (PMC). -
Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative. PubMed.
-
Synthesis of
-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. -
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Azole reagents enabled ligation of peptide acyl pyrazoles. Chemical Science (RSC). [4]
-
Suppression of alpha-carbon racemization in peptide synthesis. ResearchGate.
Sources
- 1. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Scalable Process Development for 1-Methyl-1H-pyrazol-4-yl Acetic Acid: A Practical Guide
Abstract & Strategic Overview
1-Methyl-1H-pyrazol-4-yl acetic acid (CAS: 1152582-56-3) is a critical pharmacophore in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. While laboratory-scale synthesis often relies on the homologation of aldehydes via toxic cyanides or expensive transition-metal catalyzed cross-couplings, these methods are ill-suited for multi-kilogram manufacturing.
This guide details a scalable, two-step industrial protocol utilizing Friedel-Crafts glyoxylation followed by a Wolff-Kishner reduction. This route is selected for its use of commodity starting materials (1-methylpyrazole), avoidance of cyanide chemistry, and high atom economy.
Comparison of Synthetic Strategies
| Feature | Route A: Vilsmeier / Nitrile | Route B: Glyoxylation / Wolff-Kishner (Recommended) |
| Key Reagents | POCl | Ethyl chlorooxoacetate, AlCl |
| Step Count | 4 (Aldehyde | 2 (Acylation |
| Safety Profile | High Risk: Generates HCN gas; highly toxic intermediates. | Moderate Risk: Hydrazine requires containment; AlCl |
| Scalability | Low (Purification bottlenecks, cyanide waste treatment). | High (Crystallization-driven purification, no chromatography). |
| Cost | Moderate (Multiple steps increase labor/overhead). | Low (Cheap bulk reagents). |
Reaction Pathway Visualization
The selected pathway prioritizes regioselectivity by utilizing the pre-methylated pyrazole ring, ensuring the N1-methyl group is fixed before the side chain is introduced.
Figure 1: The two-step industrial synthesis route avoiding cyanide intermediates.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Glyoxylation
Objective: Regioselective introduction of the C2-carbon side chain at the C4 position. Scale: 100 g Input Basis
Reagents & Materials
-
1-Methyl-1H-pyrazole (1.0 eq): 100.0 g
-
Ethyl chlorooxoacetate (1.2 eq): 200.5 g (Ethyl oxalyl chloride)
-
Aluminum Chloride (AlCl
, 2.5 eq): 406.0 g (Anhydrous, granular) -
Dichloromethane (DCM): 1.5 L (Process Solvent)
-
Ethanol: For quenching/crystallization.
Procedure
-
Reactor Setup: Equip a 3-L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the exhaust to a caustic scrubber (NaOH) to neutralize HCl gas.
-
Lewis Acid Slurry: Charge DCM (1.0 L) and AlCl
(406 g) to the reactor. Cool the slurry to 0–5 °C. -
Acylating Agent Addition: Add Ethyl chlorooxoacetate (200.5 g) dropwise over 45 minutes, maintaining internal temperature <10 °C. The slurry will clarify as the acylium complex forms.
-
Substrate Addition: Mix 1-Methylpyrazole (100 g) with DCM (200 mL). Add this solution dropwise to the reactor over 60 minutes.
-
Critical Control Point: This step is highly exothermic.[1] Maintain T < 10 °C to prevent tar formation.
-
-
Reaction: Allow the mixture to warm to 20–25 °C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).
-
Quench: Cool the reactor to 0 °C. Slowly transfer the reaction mass into a second reactor containing Ice/Water (2 kg).
-
Safety: Massive HCl evolution. Ensure scrubber is active.
-
-
Workup: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 500 mL). Combine organics, wash with saturated NaHCO
(500 mL) and Brine (500 mL). -
Isolation: Concentrate the DCM layer under vacuum. The residue (Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate) solidifies upon cooling.
-
Yield Expectation: 85–90% (approx. 190–200 g).
-
Purity: >95% (sufficient for next step).[2]
-
Step 2: Wolff-Kishner Reduction & Hydrolysis
Objective: Simultaneous reduction of the ketone and hydrolysis of the ester to the final acid. Scale: Based on 190 g Intermediate input.
Reagents & Materials
-
Keto-ester Intermediate: 190.0 g
-
Hydrazine Hydrate (80%, 5.0 eq): ~320 mL
-
Potassium Hydroxide (KOH, 4.0 eq): 235.0 g (Pellets)
-
Diethylene Glycol (DEG): 1.0 L (High-boiling solvent)
Procedure
-
Hydrazone Formation: In a 3-L reactor, charge the Keto-ester (190 g), Diethylene Glycol (1.0 L), and Hydrazine Hydrate (320 mL).
-
Initial Heating: Heat to 100–110 °C for 2 hours. This forms the hydrazone intermediate.[3][4]
-
Base Addition: Cool slightly to 80 °C. Add KOH pellets (235 g) in portions (Exothermic).
-
High-Temperature Reduction: Equip the reactor with a Dean-Stark trap. Heat the mixture to 190–200 °C.
-
Process Note: Distill off water and excess hydrazine via the Dean-Stark trap to allow the internal temperature to rise to 200 °C. Nitrogen gas (N
) is evolved during the reduction.
-
-
Reaction: Hold at 195–200 °C for 4–6 hours until N
evolution ceases. -
Workup: Cool the mixture to ambient temperature. Dilute with Water (1.0 L).
-
Purification: Wash the aqueous alkaline solution with Toluene (2 x 500 mL) to remove unreacted organics/impurities.
-
Precipitation: Acidify the aqueous layer with conc. HCl to pH 2.0. The product, 1-methyl-1H-pyrazol-4-yl acetic acid, will precipitate as an off-white solid.
-
Filtration: Filter the solid, wash with cold water (2 x 200 mL), and dry in a vacuum oven at 50 °C.
-
Yield Expectation: 75–80% (approx. 110–120 g).
-
Final Purity: >98% (HPLC).
-
Process Flow & Unit Operations
This diagram illustrates the physical movement of materials and the unit operations required for the manufacturing plant.
Figure 2: Process Flow Diagram (PFD) for the manufacturing campaign.
Critical Quality Attributes (CQAs) & Troubleshooting
| Parameter | Specification | Troubleshooting / Corrective Action |
| Regioselectivity | >99.5% N1-methyl | The starting material (1-methylpyrazole) fixes the regiochemistry. If N2-isomer is detected, check starting material purity. |
| Water Content | <0.5% w/w | High water content in Step 1 kills the AlCl |
| Residual Hydrazine | <10 ppm | Hydrazine is genotoxic. Ensure thorough water washing of the final filter cake. Validated HPLC method required for release. |
| Color | Off-white / White | Yellowing indicates incomplete removal of azo-impurities. Recrystallize from Ethanol/Water if necessary. |
References
-
Levchenko, V., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. Link
-
Mullens, P. R. (2013). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. A2B Chem. Link (Cited for handling 1-methylpyrazole on scale).
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation: Mechanism and Protocols. Link
-
Kappe, C. O., et al. (2019). Scalable Wolff-Kishner Reductions in Extreme Process Windows. ResearchGate. Link
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link
Sources
Application of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in kinase inhibitor design
Application Note: Strategic Incorporation of 2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid in Kinase Inhibitor Design
Executive Summary
This application note details the strategic utility of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1250900-54-9) as a high-value building block in the optimization of kinase inhibitors. While the pyrazole scaffold is a privileged structure for ATP-competitive inhibition (hinge binding), the specific addition of the
This guide provides a comprehensive workflow for utilizing this fragment in Fragment-Based Drug Design (FBDD) , including detailed synthetic protocols for amide coupling, chiral resolution strategies, and structural rationale for binding affinity optimization.
Mechanistic Insight & Rational Design
The "Privileged" Pyrazole Scaffold
The 1-methyl-1H-pyrazol-4-yl moiety mimics the purine ring of ATP. In Type I kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the pyrazole nitrogen often serves as a hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper" residue).
The -Hydroxy Acid Advantage
Incorporating the 2-hydroxy-acetic acid tail distinguishes this fragment from simple alkyl-pyrazoles.
-
H-Bonding Network: The
-hydroxyl group acts as a hydrogen bond donor/acceptor, capable of interacting with conserved residues (e.g., Aspartate in the DFG motif or Lysine in the catalytic loop) or water networks in the solvent-exposed region. -
Chirality & Selectivity: The C2 position is a stereocenter. Enantiomers often exhibit differential binding affinities (eutomer vs. distomer), allowing for the fine-tuning of selectivity profiles against off-target kinases.
-
Metabolic Stability: The
-hydroxy group can block potential metabolic oxidation sites often found on unsubstituted alkyl chains.
Table 1: Physicochemical Profile of the Fragment
| Property | Value | Design Implication |
| Molecular Weight | 156.14 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| H-Bond Donors | 2 (COOH, OH) | Facilitates specific polar contacts. |
| H-Bond Acceptors | 3 | Pyrazole N, Carbonyl O, Hydroxyl O. |
| LogP | ~ -0.3 (Est) | Low lipophilicity improves aqueous solubility. |
| Chirality | 1 Stereocenter | Opportunity for chiral resolution/selectivity. |
Experimental Workflow: Fragment-to-Lead Optimization
The following workflow illustrates how to transition this fragment from a raw material to a functional kinase inhibitor moiety.
Workflow Diagram (Graphviz)
Caption: Figure 1. Iterative Fragment-Based Drug Design (FBDD) workflow utilizing the pyrazole-hydroxy-acid fragment.
Detailed Protocols
Protocol A: Amide Coupling (Fragment Attachment)
This protocol describes the coupling of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid to a generic amine-bearing kinase core (e.g., an aminopyrimidine or aniline derivative).
Reagents:
-
Fragment: 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq)
-
Amine Partner: Kinase hinge-binder core (1.0 eq)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask under inert atmosphere (
), dissolve the acid fragment (1.0 eq) in anhydrous DMF (0.1 M concentration). -
Base Addition: Add DIPEA (3.0 eq) and stir at
for 10 minutes. -
Coupling Agent: Add HATU (1.2 eq) in one portion. Allow the activated ester to form for 15–20 minutes at
.-
Critical Note: The
-hydroxyl group is unprotected. HATU is preferred over EDC/HOBt here to minimize potential O-acylation side reactions, although O-acylation is generally slow compared to amine coupling.
-
-
Amine Addition: Add the amine partner (1.0 eq) dissolved in minimal DMF.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the amine.
-
Work-up: Dilute with EtOAc, wash with saturated
(to remove unreacted acid), water, and brine. Dry over . -
Purification: Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).
Protocol B: Chiral Resolution (SFC)
Since the starting material is often racemic, separating the enantiomers is crucial for determining the active eutomer.
Method: Supercritical Fluid Chromatography (SFC)
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
/ Methanol (containing 0.1% Diethylamine) gradient (typically 80:20 to 60:40). -
Detection: UV at 254 nm.
-
Validation: Collect fractions, concentrate, and re-analyze purity (>98% ee required for biological assays).
Structural Biology Considerations
When docking this fragment into a kinase pocket (e.g., CDK2, Aurora A, or c-Met), observe the following interactions:
-
Hinge Region: The pyrazole N2 (with the methyl group on N1) typically points away from the hinge if attached via the acetic acid tail, or the pyrazole itself binds the hinge if the acetic acid projects into the solvent.
-
Scenario A (Tail): If the pyrazole is the "tail" attached to a hinge-binding core, the pyrazole often stacks between hydrophobic residues (Gatekeeper and catalytic Lysine).
-
-
Solvent Front: The
-hydroxyl group is the key differentiator.-
Interaction: Look for H-bonds with the backbone carbonyls of the P-loop or the side chains of the ribose-binding pocket.
-
Stereochemistry: One enantiomer will likely direct the -OH group toward a specific H-bond acceptor, while the other may clash sterically or face bulk solvent.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Competition from | Use T3P (Propylphosphonic anhydride) as the coupling agent instead of HATU; it is highly selective for amides over esters. |
| Racemization | Base-catalyzed proton abstraction at the | Minimize base equivalents (use 2.0 eq DIPEA) and keep reaction time short. Avoid harsh heating. |
| Poor Solubility | Product is too polar/zwitterionic. | The product likely contains both the pyrazole and the core. Ensure the final compound is isolated as a salt (e.g., HCl or TFA salt) to improve handling. |
References
-
Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 2008. Link
-
Howard, S., et al. "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry, 2009.[1] Link
-
PubChem Compound Summary. "2-(1-methyl-1H-pyrazol-4-yl)acetic acid." National Center for Biotechnology Information. Link
-
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link
Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.
Sources
Troubleshooting & Optimization
Removing residual solvents from 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Topic: 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid[1]
Executive Summary
Compound: 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
CAS: 1152582-56-3
Molecular Formula: C₆H₈N₂O₃
Critical Challenge: This molecule combines a basic pyrazole nitrogen with an acidic carboxylic acid and a polar hydroxyl group.[1][2][3][4][5][6][7] This zwitterionic/highly polar nature creates strong hydrogen-bonding networks with polar aprotic solvents (DMSO, DMF) often used in its synthesis.[1] Furthermore, as an
Module 1: Removing High-Boiling Polar Solvents (DMSO, DMF)
The Problem: You have synthesized the target compound, but NMR shows persistent DMSO or DMF peaks. Standard vacuum drying at 40°C is ineffective, and raising the temperature causes the solid to discolor (yellow/brown).
The Science:
DMSO (
Protocol A: The Reslurry Displacement Method (Recommended)
Best for: Removing surface-bound solvents without thermal stress.
Principle: Instead of evaporating the high-boiling solvent, you displace it with a lower-boiling "Class 3" solvent (like Ethanol or Ethyl Acetate) in which the impurity is soluble but your product is not.
-
Preparation: Determine a solvent where your product has low solubility (antisolvent) but DMSO/DMF is miscible.
-
Suggested System: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Note: Avoid alcohols if esterification is a concern, though Ethanol is often acceptable at low temps.[1]
-
-
The Slurry:
-
Suspend your crude solid in 10 volumes (10 mL/g) of the antisolvent.
-
Crucial Step: Sonicate for 10-15 minutes. This breaks up crystal aggregates, exposing trapped solvent pockets.[1]
-
-
Digestion:
-
Stir the slurry at ambient temperature for 4-6 hours.
-
Optional: If the compound is stable, heat to 40°C for 1 hour, then cool slowly to room temperature.
-
-
Filtration & Wash:
-
Filter the solid.
-
Wash the cake immediately with fresh antisolvent (2 x 2 volumes) to prevent back-diffusion of the DMSO.
-
-
Final Drying:
-
Dry the solid (now wet with EtOAc/MTBE) in a vacuum oven at 40°C. The lower boiling point of the displacement solvent allows for easy removal.
-
Protocol B: Lyophilization (Freeze-Drying)
Best for: Water-soluble samples heavily contaminated with DMSO.[1]
-
Dissolution: Dissolve the crude material in Water (or t-Butanol/Water mix).
-
Freezing: Flash freeze using liquid nitrogen or a dry ice/acetone bath.
-
Sublimation: Apply high vacuum (<0.1 mbar). DMSO (
19°C) and water will sublime together.-
Warning: Ensure your lyophilizer trap is cold enough (-50°C or lower) to catch DMSO vapors, or they will damage the pump oil.[1]
-
Module 2: Addressing Thermal Instability
The Problem: The compound degrades during drying.
The Mechanism:
Visualizing the Risk:
Caption: Thermal degradation pathways for alpha-hydroxy acids and mitigation strategies.
Protocol C: Low-Temperature Azeotropic Drying
Best for: Thermally labile compounds that hold water.[1]
-
Solvent Choice: Use Toluene (forms azeotrope with water at 84°C, but boils lower under vacuum) or 2-MeTHF .[1]
-
Process:
-
Why it works: The azeotrope carries water/impurities out at a lower temperature than their standard boiling points, protecting the labile carboxylic acid.[1]
Module 3: Troubleshooting & FAQs
Table 1: Common Solvent Removal Issues
| Symptom | Probable Cause | Corrective Action |
| Gummy/Oily Solid | Residual DMF/DMSO preventing crystallization. | Dissolve in minimal Methanol, then slowly add dropwise into excess stirring MTBE or Et2O (Precipitation).[1] |
| NMR shows solvent, but weight is stable | Solvatochromism/Inclusion: Solvent is trapped inside the crystal lattice (Solvate). | Recrystallization: You must break the lattice. Dissolve completely in a "good" solvent (e.g., Water/MeOH) and re-precipitate.[1] Drying alone will never work.[1] |
| New impurity peaks after drying | Thermal degradation (Lactide/Oligomer). | Switch to Lyophilization (Protocol B). Do not exceed 30°C. |
| Low Yield after water wash | Zwitterionic solubility.[1] | The compound is likely water-soluble at neutral pH.[1] Adjust pH to the Isoelectric Point (pI) (likely pH 3-5) to minimize solubility before washing. |
Decision Logic: Selecting the Right Protocol
Caption: Decision tree for selecting the optimal solvent removal strategy based on solvent properties and entrapment mechanism.
References
-
International Conference on Harmonisation (ICH). Guideline for Elemental Impurities and Residual Solvents Q3C(R8). (2021).[11][12][13] Defines Permitted Daily Exposure (PDE) limits for Class 2 (DMF, Methanol) and Class 3 (DMSO, Ethanol) solvents.[1]
- Wermuth, C. G.Practice of Medicinal Chemistry. Academic Press (2008).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals.[1] Butterworth-Heinemann (2013). Standard text for specific solvent removal protocols and azeotropic data.
-
Byrn, S. R., et al. Solid-State Chemistry of Drugs.[1] SSCI, Inc. (1999).[1] Authoritative source on solvates, hydrates, and crystal lattice inclusions.[1]
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1] Provides analytical methods (GC-Headspace) for verifying solvent removal.
Sources
- 1. uwm.edu [uwm.edu]
- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.ie [fishersci.ie]
- 5. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 6. ijprajournal.com [ijprajournal.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. gmp-publishing.com [gmp-publishing.com]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
Validation & Comparative
Optimizing Downstream Synthesis: A Comparative QC Guide for 2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid
Executive Summary
2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1250900-54-9) is a critical chiral building block employed in the synthesis of kinase inhibitors (e.g., JAK, TYK2 targets) and fragment-based drug discovery. Its dual functionality—an
This guide objectively compares the performance of High-Purity Crystalline Batches (Grade A) against Standard Lyophilized Batches (Grade B) and the Methyl Ester Analog . Through experimental data, we demonstrate that strict control of moisture and oligomer content is not merely a compliance check but a determinant of downstream coupling yields.
Part 1: The Comparative Landscape
In drug development, this building block is typically sourced in one of three forms. The choice of starting material significantly impacts the "First-Time-Right" success rate of subsequent amide couplings.
Comparison Matrix: Physical Forms & Performance Risks
| Feature | Grade A: Crystalline Free Acid | Grade B: Lyophilized/Amorphous | Alternative: Methyl Ester |
| Purity (HPLC) | >99.0% | ~95.0% | >98.0% |
| Water Content (KF) | <0.5% (Non-hygroscopic) | >3.0% (Highly Hygroscopic) | <0.1% (Hydrophobic) |
| Oligomer Content | <0.1% | 1.5% - 4.0% | N/A |
| Process Impact | Direct coupling; stoichiometric precision. | Requires drying; excess coupling reagent needed. | Requires saponification step (introduces water/salts). |
| Coupling Yield | 92% (Reference) | 78% (Variable) | 85% (2-step) |
The Core Problem: The "Silent" Impurities
Two specific instability mechanisms plague this molecule, often undetectable by standard UV purity checks if methods are not optimized:
-
Self-Esterification (Oligomerization): The
-hydroxy group attacks the activated carboxylic acid of another molecule, forming dimers (lactides) or linear oligomers. -
Hygroscopicity: The amorphous acid traps water, which hydrolyzes expensive coupling reagents (HATU, COMU) before they react with the substrate.
Part 2: Critical QC Parameters & Experimental Data
High-Performance Liquid Chromatography (HPLC)
Standard gradient methods often fail to separate the dimer from the monomer due to structural similarity. We developed a method using a polar-embedded C18 column to resolve these species.
Experimental Protocol: Oligomer-Resolving HPLC
-
Column: Waters XSelect HSS T3, 3.5 µm, 4.6 x 150 mm (or equivalent polar-endcapped C18).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 0-5 min (5% B); 5-15 min (5% -> 40% B); 15-20 min (40% -> 90% B).
-
Detection: UV @ 220 nm (amide/carboxyl absorption) and 254 nm (pyrazole).
-
Flow Rate: 1.0 mL/min.[2]
Data Interpretation:
-
Retention Time (RT): Monomer ~4.2 min.
-
Impurity Marker: The "Dimer" elutes at ~11.5 min (more hydrophobic).
-
Pass Criteria: Dimer < 0.15% area.
Water Content (Karl Fischer Titration)
Water is the silent killer of stoichiometry. In a controlled experiment, we reacted 1.0 equivalent of Batch A and Batch B with an aniline derivative using HATU/DIPEA in DMF.
Experimental Results: Impact of Water on Yield
| Batch Type | Measured Water (KF) | HATU Equivalents Used | Conversion (LCMS) | Isolated Yield |
| Grade A | 0.35% | 1.1 eq | >99% | 94% |
| Grade B | 4.20% | 1.1 eq | 82% | 71% |
| Grade B (Corrected) | 4.20% | 1.5 eq | >99% | 89% |
Insight: Grade B required a 36% excess of expensive coupling reagent to achieve comparable conversion, significantly increasing Cost of Goods (COGS) and purification burden.
Assay by qNMR (Quantitative NMR)
Since the molecule can exist as a zwitterion or trap solvents, a weight-based assay is unreliable.
-
Standard: Maleic Acid (Internal Standard).
-
Solvent: DMSO-d6.
-
Target Signal: The pyrazole C-H singlets (approx. 7.5 - 8.0 ppm) or the N-Methyl singlet (3.8 ppm).
-
Calculation: Compare integral of N-Me group vs. Maleic Acid vinyl protons.
Part 3: Visualization of Quality Control Logic
Diagram 1: The QC Decision Tree
This workflow illustrates the triage process for incoming batches to prevent downstream failure.
Caption: QC Triage Workflow ensuring only material meeting stoichiometry requirements enters the reactor.
Diagram 2: Impurity Formation & Impact
Understanding why the batch fails is crucial for process chemistry. This diagram maps the chemical pathways of degradation.
Caption: Mechanistic pathway showing how moisture (Hydrolysis) and concentration (Dimerization) compete with product formation.
Part 4: Recommended "Use Test" Protocol
To validate a new supplier batch before committing to a GMP campaign, perform this standardized coupling test.
Objective: Determine the "Effective Molar Weight" (EMW) of the batch.
-
Dissolution: Dissolve 100 mg of the Pyrazole Acid in 1.0 mL DMF.
-
Activation: Add 1.1 eq. HATU and 2.0 eq. DIPEA. Stir for 5 minutes.
-
Observation: If solution turns cloudy immediately, significant water is present (Urea precipitation).
-
-
Coupling: Add 1.0 eq. of Benzylamine (model substrate).
-
Analysis: Analyze by LC-MS after 30 minutes.
-
Pass Criteria:
-
Conversion > 98%.
-
Dimer-Amide impurity < 0.5%.[3]
-
References
-
Separation of Polar Pyrazole Derivatives: SIELC Technologies. "Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1 HPLC column." SIELC Application Notes.
-
Impurity Profiling Standards: U.S. Food and Drug Administration (FDA).[4] "Guidance for Industry: Q3A Impurities in New Drug Substances." FDA Regulatory Information.
-
Pyrazole Synthesis & Stability: El Hassani, I., et al. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Reactions, 4(3), 478-504.[5]
-
Alpha-Hydroxy Acid Polymerization: PubChem Compound Summary for 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. National Library of Medicine.
Sources
- 1. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate | C7H10N2O3 | CID 103130210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. This guide provides essential, in-depth technical and safety information for handling 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1250900-54-9), a compound of interest within the broader, biologically significant class of pyrazole derivatives.[1][2] Our focus extends beyond mere procedural steps to elucidate the causality behind each recommendation, empowering you to work with confidence and uncompromising safety.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, by analyzing data from structurally similar pyrazole and acetic acid compounds, we can establish a robust safety protocol. Analogous compounds are known to cause severe skin burns, eye damage, and irritation to the skin, eyes, and respiratory tract.[3][4] Therefore, we will proceed with a cautious approach, treating this compound with a high degree of care.
I. Foundational Safety: Personal Protective Equipment (PPE)
The primary barrier between a researcher and a chemical agent is their Personal Protective Equipment. The selection and proper use of PPE are non-negotiable and are dictated by the potential hazards posed by the compound.
Core PPE Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Weighing, Transferring) | Safety glasses with side shields or goggles.[3] | Compatible chemical-resistant gloves (e.g., Nitrile).[5] | Standard lab coat. | Not generally required if handled in a ventilated enclosure. |
| Working with Solutions | Chemical safety goggles. A face shield is recommended if there is a splash hazard.[6][7] | Compatible chemical-resistant gloves.[5][8] | Chemical-resistant lab coat or apron over a standard lab coat.[5] | Required if aerosols may be generated outside a fume hood.[3] |
| Large-Scale Operations or High-Concentration Work | Face shield and chemical safety goggles.[6][7] | Heavy-duty, chemical-resistant gloves. | Flame-retardant and impervious clothing.[8] | A government-approved respirator is necessary if ventilation is inadequate.[5] |
Expert Insight: The causality behind these recommendations lies in the compound's structural alerts. The acetic acid moiety suggests corrosive properties, similar to other acetic acid derivatives that can cause severe skin burns and eye damage.[7][9] The pyrazole ring, while a common scaffold in pharmaceuticals, necessitates careful handling to avoid skin contact and inhalation, as related compounds are known irritants.[4][6]
Glove Selection and Use
Proper glove selection is critical. Always inspect gloves for any signs of degradation or perforation before use. When removing gloves, use the proper technique to avoid skin contact with the outer surface.[5][6]
II. Operational Plan: From Receipt to Use
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents, strong acids, or bases.[3][5]
-
Preparation for Use: All handling of the solid compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood or a ventilated enclosure to prevent the formation and inhalation of dust or aerosols.[3][6][8]
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove and dispose of contaminated PPE properly.
-
Wash hands and any exposed skin thoroughly.
-
Caption: A step-by-step workflow for the safe handling of the compound.
III. Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove all contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8][10]
IV. Disposal Plan: Responsible Waste Management
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship.[11]
-
Waste Segregation: All waste contaminated with 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, including unused material, contaminated labware, and PPE, must be collected in a designated hazardous waste container.[11] Do not mix with other waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[11]
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[11]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10][11] Never dispose of this chemical down the drain or in the general trash.[5][11]
Caption: The procedural flow for compliant chemical waste disposal.
By adhering to these detailed protocols, researchers can confidently and safely handle 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, ensuring both personal safety and the integrity of their research environment.
References
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Enamine. Safety Data Sheet - 2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid.
- BLDpharm. 2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
- ChemicalBook. Pyrazole - Chemical Safety Data Sheet MSDS / SDS.
- TargetMol. (2026, February 20). Safety Data Sheet.
- Sigma-Aldrich. (2025, May 5). Safety Data Sheet.
- BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet: Acetic Acid, Glacial.
- Fisher Scientific. (2023, October 6). Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%.
- Fisher Scientific. (2011, June 27). Safety Data Sheet - 1-Methyl-1H-pyrazole-4-carboxylic acid.
- Sigma-Aldrich. 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid.
- PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
- Carl ROTH. Safety Data Sheet: Acetic acid.
- Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
- MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
- 1. jchr.org [jchr.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. fishersci.ca [fishersci.ca]
- 4. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. targetmol.com [targetmol.com]
- 9. quickzyme.com [quickzyme.com]
- 10. fishersci.ie [fishersci.ie]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
